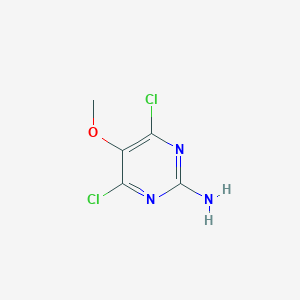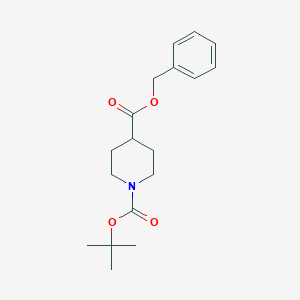
Benzyl N-Boc-4-piperidinecarboxylate
Descripción general
Descripción
Benzyl N-Boc-4-piperidinecarboxylate is a chemical compound with the CAS RN®: 177990-33-9 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Molecular Structure Analysis
The molecular formula of Benzyl N-Boc-4-piperidinecarboxylate is C18H25NO4 . The InChI code is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 .Physical And Chemical Properties Analysis
Benzyl N-Boc-4-piperidinecarboxylate has a molecular weight of 319.4 . It is a solid or liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Development of Antagonists for Platelet Aggregation
This compound plays a crucial role in the development of P2Y12 antagonists . These antagonists are essential in the prevention of platelet aggregation, a process that can lead to thrombosis. By inhibiting this process, the synthesized molecules can be used to prevent strokes and heart attacks.
Creation of Molecular Rods
In the field of nanotechnology, Benzyl N-Boc-4-piperidinecarboxylate is instrumental in the creation of molecular rods . These rods can be used to construct complex nanostructures, which have applications ranging from electronics to drug delivery systems.
Antibacterial Activity Research
Researchers use this compound in the synthesis of oxazolidinone-quinolone hybrids . These hybrids have shown promising antibacterial activity, which could lead to the development of new antibiotics capable of combating resistant bacterial strains.
Prodrug Design
The compound is also used in the design of cyclic prodrugs . Prodrugs are inactive derivatives of pharmacologically active drugs, which, upon administration, are metabolized into their active form within the body. This approach can improve the bioavailability and reduce the side effects of certain medications.
Organic Synthesis and Catalysis
In organic chemistry, Benzyl N-Boc-4-piperidinecarboxylate serves as a reactant for the oxidation of alcohols . This reaction is fundamental in various synthetic pathways and can be catalyzed to produce a wide range of chemical products.
Safety and Hazards
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGMYLVKJUYFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623948 | |
| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-Boc-4-piperidinecarboxylate | |
CAS RN |
177990-33-9 | |
| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




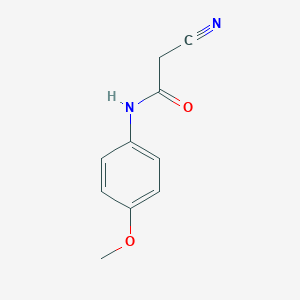
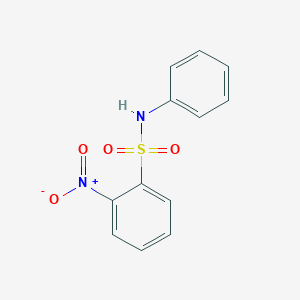
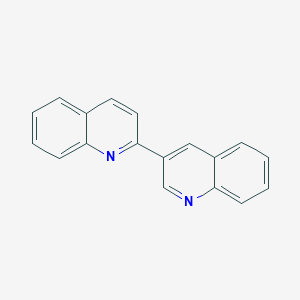
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)




![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)


